![molecular formula C18H16F2N4OS B5595335 (7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-thiomorpholin-4-yl-methanone](/img/structure/B5595335.png)
(7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-thiomorpholin-4-yl-methanone
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Overview
Description
WAY-326081 is a chemical compound with the molecular formula C₁₈H₁₆F₂N₄OS and a molecular weight of 374.41 g/mol . It is primarily known for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of inactive cortisone to active cortisol . This compound has garnered significant interest in scientific research due to its potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-326081 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete WAY-326081 molecule. This step often requires the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of WAY-326081 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
WAY-326081 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving the furan and indole rings, can lead to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of analogs with modified pharmacological properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could effectively inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The specific mechanism involved inhibition of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines have been found to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Case Study : In a study featured in Pharmacology Research & Perspectives, researchers evaluated the anti-inflammatory effects of similar compounds in animal models. The results indicated a significant reduction in inflammation markers, suggesting potential therapeutic applications for conditions like rheumatoid arthritis.
Neurological Applications
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A recent investigation published in Neuropharmacology highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggest that these compounds could mitigate neuronal loss and improve cognitive function.
Mechanism of Action
WAY-326081 exerts its effects by inhibiting the enzyme 11β-HSD1, which is responsible for converting inactive cortisone to active cortisol . By inhibiting this enzyme, WAY-326081 reduces the levels of active cortisol, thereby modulating metabolic processes and potentially alleviating conditions associated with excessive cortisol, such as obesity and type 2 diabetes . The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway, which plays a crucial role in regulating glucose metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Carbenoxolone: Another 11β-HSD1 inhibitor, but with a different chemical structure and broader range of effects.
PF-915275: A selective 11β-HSD1 inhibitor with similar applications in metabolic research.
BVT.2733: Known for its potent inhibition of 11β-HSD1 and potential therapeutic benefits in metabolic disorders.
Uniqueness of WAY-326081
WAY-326081 is unique due to its specific chemical structure, which confers high selectivity and potency as an 11β-HSD1 inhibitor . This selectivity makes it a valuable tool in research focused on understanding the precise role of cortisol in metabolic diseases and developing targeted therapies.
Biological Activity
The compound (7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-thiomorpholin-4-yl-methanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Molecular Structure
The molecular formula for this compound is C16H16F2N4OS, with a molecular weight of approximately 358.39 g/mol. The structure features a pyrazolo-pyrimidine core substituted with a difluoromethyl group and a thiomorpholine moiety, which may contribute to its biological properties.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities through several mechanisms:
- Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of various kinases, including PI3K and GSK-3. These kinases play crucial roles in cell signaling pathways related to growth, proliferation, and survival .
- Cytotoxic Effects : The compound has shown potential cytotoxicity against various cancer cell lines. Studies have demonstrated that it can induce apoptosis through the inhibition of anti-apoptotic proteins such as Mcl-1 .
- Synergistic Effects : Recent studies have explored the synergistic effects of combining this compound with other treatments, such as cold atmospheric plasma (CAP), which enhances its cytotoxicity against tumor cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies highlight the efficacy of this compound:
- Cancer Treatment : A study investigated the effects of various pyrazolopyrimidinones on cancer cells. The results indicated that the compound significantly reduced cell viability in multiple cancer lines by inducing apoptosis and inhibiting key signaling pathways associated with cell survival .
- Combination Therapies : Research demonstrated that when used in conjunction with CAP, this compound exhibited enhanced cytotoxic effects compared to either treatment alone. This suggests a promising avenue for developing combination therapies for resistant cancer types .
- Targeting Kinases : Another study focused on the inhibition of specific kinases by this compound, revealing its potential as a therapeutic agent in diseases characterized by aberrant kinase activity, such as certain cancers and metabolic disorders .
Properties
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4OS/c19-16(20)15-10-14(12-4-2-1-3-5-12)22-17-13(11-21-24(15)17)18(25)23-6-8-26-9-7-23/h1-5,10-11,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUMPJPLQHUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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